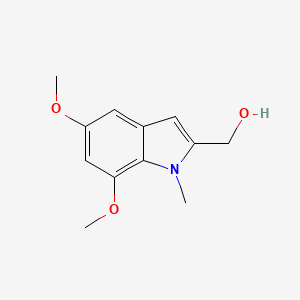
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, substituted with methoxy groups at positions 5 and 7, a methyl group at position 1, and a methanol group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole core.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)aldehyde or (5,7-dimethoxy-1-methyl-1H-indol-2-yl)carboxylic acid.
Reduction: Formation of (5,7-dimethoxy-1-methyl-1H-indoline-2-yl)methanol.
Substitution: Formation of halogenated or nitrated derivatives of the indole core.
Aplicaciones Científicas De Investigación
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indole core .
Comparación Con Compuestos Similares
Similar Compounds
(5-methyl-1H-indol-2-yl)methanol: Similar structure but lacks the methoxy groups at positions 5 and 7.
(5,7-dimethoxy-1H-indol-2-yl)methanol: Similar structure but lacks the methyl group at position 1.
Uniqueness
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is unique due to the presence of both methoxy groups and a methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
(5,7-dimethoxy-1-methylindol-2-yl)methanol |
InChI |
InChI=1S/C12H15NO3/c1-13-9(7-14)4-8-5-10(15-2)6-11(16-3)12(8)13/h4-6,14H,7H2,1-3H3 |
Clave InChI |
HXNWWIXQRQNZKX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=CC(=CC(=C21)OC)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


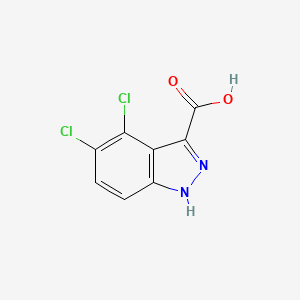
![6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13031400.png)

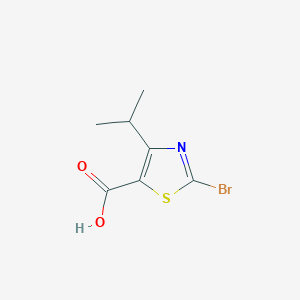

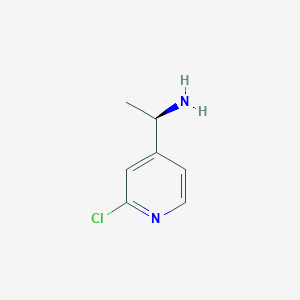
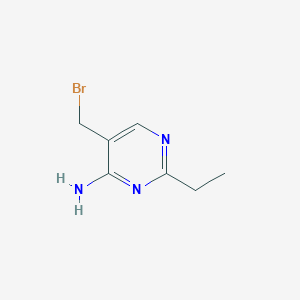
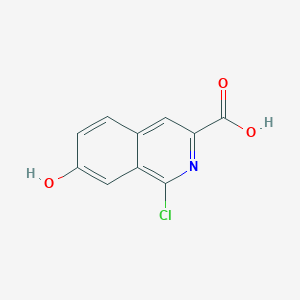


![3'-Fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one](/img/structure/B13031464.png)
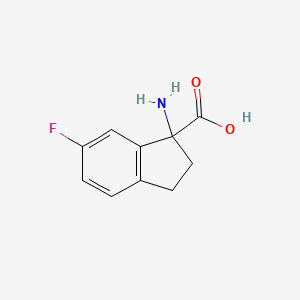
![5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13031469.png)

